molecular formula C19H14ClFN4 B4594303 3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4594303
M. Wt: 352.8 g/mol
InChI Key: AFHOHMPUGDIKCZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H14ClFN4 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0891023 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Compounds similar to the one have been synthesized for their unique structural properties. For example, the synthesis and crystal structure analysis of related pyrazolo[1,5-a]pyrimidine derivatives have been explored, highlighting the methods for constructing complex molecules with potential biological activity (Lu Jiu-fu et al., 2015). These syntheses often involve chlorination and aminization steps, with the structural confirmation provided by various analytical techniques.

Anticancer Activity

  • Anticancer Agents and Mechanisms : The synthesis and structure-activity relationship (SAR) of triazolopyrimidines, a class closely related to pyrazolo[1,5-a]pyrimidines, have been described, showing anticancer activities through unique mechanisms of tubulin inhibition. Such compounds have demonstrated potential in overcoming resistance attributed to multidrug resistance transporter proteins (N. Zhang et al., 2007).

Pharmacological Applications

  • Phosphodiesterase Inhibitors : Derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their inhibitory activity against phosphodiesterase 1 (PDE1), showing promise for the treatment of cognitive impairments associated with various neurodegenerative and neuropsychiatric diseases. A clinical candidate from this class, ITI-214, demonstrated significant efficacy in vivo (Peng Li et al., 2016).

Fluorescent Probes and Material Science

  • Functional Fluorophores : The synthesis of pyrazolo[1,5-a]pyrimidines has been explored for the development of novel functional fluorophores, offering applications in biological and environmental sensing due to their fluorescence properties (Juan C Castillo et al., 2018).

Antimicrobial Activity

  • Antimicrobial Agents : Some novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, showing efficacy against various microorganisms, which indicates their potential as antibacterial agents (K. Atta et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with gaba a receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Based on its structural similarity to other pyrazolopyrimidines, it may interact with its target receptors (such as gaba a receptors) and modulate their activity . This modulation could result in changes to neuronal excitability, potentially contributing to its observed effects.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4/c1-12-10-18(24-16-8-6-15(21)7-9-16)25-19(23-12)17(11-22-25)13-2-4-14(20)5-3-13/h2-11,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHOHMPUGDIKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.